REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH2:10]([Mg]Br)[CH3:11].B(F)(F)F.O>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2([NH2:9])[CH2:11][CH2:10]2)=[N:6][CH:7]=1 |f:5.6.7.8.9|
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Name
|
|
Quantity
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200 mg
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Type
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reactant
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Smiles
|
CC=1C=NC(=NC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Br
|
Name
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|
Quantity
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4 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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B(F)(F)F
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
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Then the reaction mixture was stirred for an hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added via syringe slowly at ambient temperature
|
Type
|
ADDITION
|
Details
|
EtO (0.36 ml, 2.6 mmol, 1.5 eq) was added slowly through syringe to the mixture at 0° C
|
Type
|
CUSTOM
|
Details
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to attain ambient temperature
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Type
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STIRRING
|
Details
|
stirred for another one hour
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
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was then filtered through Celite
|
Type
|
WASH
|
Details
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the bed washed with water and ethyl acetate
|
Type
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EXTRACTION
|
Details
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then extracted with DCM
|
Type
|
WASH
|
Details
|
The organic was washed with brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC(=NC1)C1(CC1)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |